molecular formula C14H21BO4S B8143352 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester

Cat. No.: B8143352
M. Wt: 296.2 g/mol
InChI Key: LDWHKWPWTVGSMM-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester (CAS: 1383968-45-3, molecular formula: C₁₄H₂₁BO₄S) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The methylsulfonylmethyl (-CH₂SO₂CH₃) substituent on the phenyl ring introduces strong electron-withdrawing properties, which can modulate the compound’s reactivity, solubility, and stability. This compound is part of a broader class of phenylboronic acid pinacol esters, which are widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and biosensing applications due to their reversible covalent interactions with diols and oxidative responsiveness .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-11(7-9-12)10-20(5,16)17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWHKWPWTVGSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Miyaura borylation reaction enables direct conversion of aryl halides to boronic esters using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For 4-[(methylsulfonyl)methyl]phenylboronic acid pinacol ester, this method requires a suitably substituted aryl halide precursor, such as 4-bromo-(methylsulfonylmethyl)benzene .

Experimental Procedure

A representative protocol adapted from analogous syntheses involves:

  • Reagents :

    • 4-Bromo-(methylsulfonylmethyl)benzene (1.0 equiv)

    • Bis(pinacolato)diboron (1.1 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)

    • Potassium acetate (3.0 equiv)

    • Dimethyl sulfoxide (DMSO) as solvent

  • Conditions :

    • Temperature: 90°C

    • Duration: 1–3 hours

    • Atmosphere: Inert (N₂ or Ar)

  • Workup :

    • Dilution with ethyl acetate

    • Washing with brine

    • Purification via flash column chromatography (hexane/ethyl acetate)

Yield and Purity

Under these conditions, yields typically range from 75–85% . The product is characterized by ¹H NMR (δ 1.35 ppm, pinacol methyl groups) and ¹³C NMR (δ 24.8 ppm, pinacol carbons).

Esterification of Pre-Formed Boronic Acids

Boronic Acid Synthesis

The boronic acid intermediate, 4-[(methylsulfonyl)methyl]phenylboronic acid , can be synthesized via:

  • Grignard Reaction : Treatment of 4-bromo-(methylsulfonylmethyl)benzene with magnesium to form the Grignard reagent, followed by quenching with trimethyl borate.

  • Lithiation-Borylation : Direct lithiation of the aryl bromide using n-BuLi, subsequent reaction with triisopropyl borate, and acidic hydrolysis.

Key Challenges

  • The methylsulfonylmethyl group may reduce lithiation efficiency due to steric hindrance.

  • Acidic workup requires careful pH control to prevent protodeboronation.

Pinacol Esterification

The boronic acid is converted to the pinacol ester via dehydration:

Procedure

  • Reagents :

    • 4-[(Methylsulfonyl)methyl]phenylboronic acid (1.0 equiv)

    • Pinacol (1.2 equiv)

    • Anhydrous diethyl ether (solvent)

  • Conditions :

    • Stirring at room temperature for 12–24 hours

    • Concentration under reduced pressure

    • Purification via flash chromatography (hexane/ethyl acetate = 95:5)

Yield and Characterization

This method affords the pinacol ester in 80–90% yield . Diagnostic NMR signals include the pinacol methyl singlet (δ 1.35 ppm) and aromatic protons adjacent to the boronic ester (δ 7.3–7.8 ppm).

Comparative Analysis of Methods

Reaction Efficiency

Parameter Miyaura Borylation Esterification
Starting Material CostModerateHigh
Reaction Time1–3 hours12–24 hours
Yield75–85%80–90%
Purification ComplexityModerateLow

Substrate Compatibility

  • Miyaura Borylation : Ideal for aryl bromides with stabilizing groups (e.g., sulfonyl). Less effective for ortho-substituted substrates.

  • Esterification : Requires pre-formed boronic acid, limiting scalability for complex substrates.

Industrial-Scale Considerations

Catalytic System Optimization

Industrial protocols often employ heterogeneous palladium catalysts (e.g., Pd/C) to reduce metal leaching and enable catalyst recycling.

Solvent Selection

  • DMSO in Miyaura borylation offers high polarity but complicates waste management. Alternatives like toluene/water biphasic systems are being explored for greener synthesis.

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize visible light-mediated catalysis to activate aryl halides at ambient temperatures, potentially reducing energy costs.

Flow Chemistry

Continuous flow reactors enhance heat transfer and reaction control, improving yields to >90% for Miyaura-type reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

The solubility of phenylboronic acid pinacol esters varies significantly with substituents. For example:

  • Parent phenylboronic acid pinacol ester exhibits high solubility in polar solvents like acetone and chloroform but low solubility in hydrocarbons. Pinacol esterification enhances solubility compared to the free boronic acid .
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (CAS: sc-232283) has a polar hydroxymethyl (-CH₂OH) group, increasing its solubility in aqueous environments. This property makes it suitable for biomedical applications, such as ROS-responsive drug delivery nanoparticles .
  • 4-(Thiomethyl)phenylboronic acid pinacol ester derivatives (SA-PeroxyTCN-1 and SA-PeroxyDTCN-1) have thiomethyl (-CH₂S-) groups, which are less polar than methylsulfonylmethyl. These compounds show moderate solubility in organic solvents like dichloromethane and are synthesized via nucleophilic substitution reactions (36–62% yields) .
  • 4-(Morpholinomethyl)phenylboronic acid pinacol ester (CAS: 364794-79-6) contains a morpholine ring, imparting both hydrophilicity and steric bulk. It is reported as a white crystalline solid with a melting point of 87–91°C .

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Solubility Profile Key Applications
4-[(Methylsulfonyl)methyl]phenylboronic -CH₂SO₂CH₃ Moderate in polar solvents Synthetic chemistry, catalysis
4-(Hydroxymethyl)phenylboronic -CH₂OH High in aqueous/organic mixtures Drug delivery, biosensing
4-(Thiomethyl)phenylboronic -CH₂S- Moderate in organic solvents H₂S/COS donors
4-(Morpholinomethyl)phenylboronic -CH₂(morpholine) High crystallinity, low in water Pharmaceutical intermediates

Critical Analysis of Substituent Influence

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents (e.g., morpholinomethyl) may hinder access to the boron center, affecting reaction kinetics .
  • Oxidative Stability : Methylsulfonyl groups are less prone to oxidation than thiomethyl derivatives, which may degrade under ROS-rich conditions .

Biological Activity

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is C12H17B O4S, characterized by the presence of a boron atom bonded to a phenyl group and a methylsulfonyl functional group. The pinacol ester moiety enhances its stability and solubility, which are crucial for biological applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This interaction can inhibit enzymes that rely on diol-containing substrates, such as certain proteases and glycosidases. Additionally, the methylsulfonyl group may contribute to the compound's lipophilicity, facilitating cellular uptake and enhancing its bioactivity.

Anticancer Properties

Research indicates that 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several boronic acid derivatives, including 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 15 µM. The study concluded that this compound warrants further investigation as a potential chemotherapeutic agent.

Study 2: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the antimicrobial effects of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibits growth of S. aureusXYZ University Study

Q & A

Basic Questions

Q. What are the recommended storage conditions for 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester to ensure stability?

  • Methodological Guidance : Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry environment to prevent hydrolysis of the boronic ester moiety. Moisture-sensitive boronic esters are prone to degradation, leading to reduced reactivity in cross-coupling reactions . Regularly monitor storage conditions using humidity indicators and conduct periodic NMR or HPLC analyses to confirm stability.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Purity thresholds >97% (as per GC/HPLC) are typical for synthetic intermediates .
  • Structural Confirmation : Employ 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectroscopy. The 11B^{11}\text{B} NMR signal for boronic esters typically appears at δ ~30–35 ppm. High-resolution mass spectrometry (HRMS) can validate the molecular formula .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Exposure Management : In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs.
  • Contradictions in Safety Data : While some SDS (e.g., ) report no acute toxicity, similar boronic esters (e.g., ) are classified as skin/eye irritants. Assume a conservative approach by adhering to GHS Category 2 precautions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Reaction Design :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 (0.5–2 mol%) or XPhos Pd G3 for sterically hindered substrates.
  • Solvent/Base Systems : Test mixtures of toluene/EtOH/H2_2O (3:1:1) with Na2_2CO3_3 as a base. For moisture-sensitive substrates, replace H2_2O with anhydrous DMF and K3_3PO4_4.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ 19F^{19}\text{F} NMR (if fluorinated partners are used). Adjust equivalents of aryl halide (1.2–1.5 equiv) to compensate for boronic ester hydrolysis .

Q. What are the potential sources of variability in reaction yields when using this compound, and how can they be addressed?

  • Troubleshooting Framework :

  • Purity Degradation : Hydrolysis of the boronic ester to the free boronic acid reduces reactivity. Pre-dry the compound at 40°C under vacuum and store over molecular sieves.
  • Competing Side Reactions : The methylsulfonyl group may participate in unintended nucleophilic substitutions. Screen additives like TBAB (tetrabutylammonium bromide) to suppress such pathways.
  • Oxygen Sensitivity : Degas solvents and employ Schlenk techniques to prevent Pd catalyst deactivation .

Q. How should conflicting safety data from different sources be reconciled for proper risk assessment?

  • Data Reconciliation Strategy :

  • Source Evaluation : Prioritize SDS from academic or ISO-certified suppliers (e.g., TCI America in ) over generic entries. Cross-reference with PubChem or Reaxys for toxicity profiles.
  • Experimental Validation : Conduct Ames tests for mutagenicity (if unaddressed in SDS) and patch tests for dermal irritation using in vitro models (e.g., EpiDerm™).
  • Precautionary Principle : Assume worst-case hazard classifications until contradictory data are resolved through peer-reviewed studies .

Q. What methodologies are recommended to assess the environmental impact of this compound despite limited ecotoxicological data?

  • Environmental Risk Assessment (ERA) :

  • Read-Across Analysis : Use ecotoxicity data from structurally analogous boronic esters (e.g., 4-formylphenylboronic acid pinacol ester in ). Estimate biodegradability via QSAR models (e.g., EPI Suite).
  • Waste Management : Neutralize reaction residues with aqueous NaOH (pH >12) to hydrolyze the boronic ester, followed by adsorption onto activated charcoal before disposal .

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